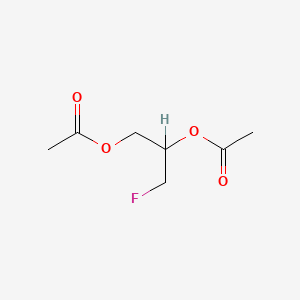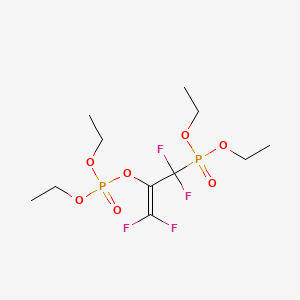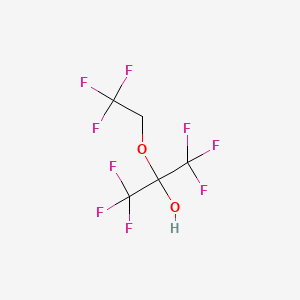
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- is a fluorinated alcohol compound with the molecular formula C5H3F9O2. This compound is known for its high polarity and strong hydrogen-bonding capabilities, making it a valuable solvent in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- typically involves the reaction of hexafluoroacetone with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions, particularly those involving polar or ionic compounds.
Biology: The compound is employed in the preparation of biological samples for analysis, due to its ability to dissolve a wide range of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and coatings
Mecanismo De Acción
The mechanism by which 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- exerts its effects is primarily through its high polarity and strong hydrogen-bonding capabilities. These properties enable it to interact with various molecular targets, facilitating chemical reactions and enhancing the solubility of other compounds. The compound’s ability to donate and accept hydrogen bonds makes it a versatile solvent and reagent in many chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoroisopropanol: Another fluorinated alcohol with similar properties, but with a different molecular structure.
Trifluoroethanol: A simpler fluorinated alcohol that shares some solvent properties but lacks the same level of hydrogen-bonding capability.
Perfluoro-tert-butanol: A highly fluorinated alcohol with similar applications but different reactivity
Uniqueness
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- is unique due to its combination of high polarity, strong hydrogen-bonding capabilities, and fluorinated structure. These characteristics make it particularly effective as a solvent and reagent in a wide range of chemical and industrial applications .
Propiedades
Número CAS |
73825-97-5 |
|---|---|
Fórmula molecular |
C5H3F9O2 |
Peso molecular |
266.06 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)propan-2-ol |
InChI |
InChI=1S/C5H3F9O2/c6-2(7,8)1-16-3(15,4(9,10)11)5(12,13)14/h15H,1H2 |
Clave InChI |
GWKLAAZIVXDZKM-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
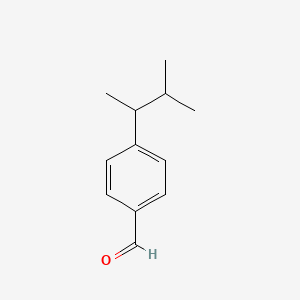


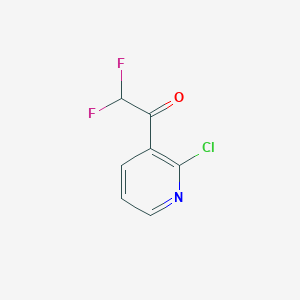
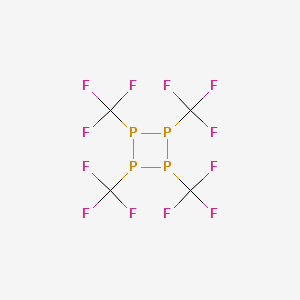
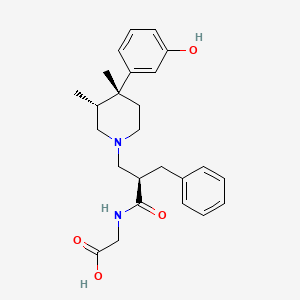

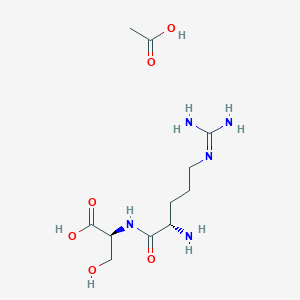

![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)

